molecular formula C12H6ClF3O B6381473 2-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1262001-01-3

2-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6381473
CAS RN: 1262001-01-3
M. Wt: 258.62 g/mol
InChI Key: RNQBPYNKRRWHFO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) is a compound belonging to the phenol family. It has been used in a variety of scientific research applications and is known for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 and NADPH oxidase. It is also believed to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and protect against certain types of cancer. It has also been shown to have anti-bacterial and anti-fungal properties. In addition, it has been shown to have neuroprotective effects, reducing the risk of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to handle and store. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light, heat, and moisture. In addition, it has a relatively low solubility in water and some organic solvents.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%). One potential direction is to further explore its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Another potential direction is to explore its potential use as a catalyst in the synthesis of various polymers and heterocyclic compounds. Additionally, further research could be done to explore its potential use in the synthesis of other compounds and its potential use in the development of new drugs. Finally, further research could be done to explore its potential use in the development of new materials.

Synthesis Methods

2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) is synthesized using a two-step method. The first step involves the reaction of 2-chlorophenol with 2,4,6-trifluorobenzoyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 2-chloro-5-(2,4,6-trifluorophenyl)phenol (95%) as the main product. The second step involves the purification of the product by recrystallization. The product is then isolated as a white powder and is ready for use in scientific research applications.

Scientific Research Applications

2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several compounds, including 2-chloro-5-(2,4,6-trifluorophenyl)aniline and 2-chloro-5-(2,4,6-trifluorophenyl)benzamide. It has also been used as a starting material in the synthesis of various polymers and as a catalyst in the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-chloro-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O/c13-8-2-1-6(3-11(8)17)12-9(15)4-7(14)5-10(12)16/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBPYNKRRWHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686027
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4,6-trifluorophenyl)phenol

CAS RN

1262001-01-3
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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